RP-cAMPS

Vue d'ensemble

Description

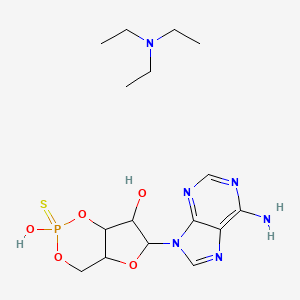

RP-cAMPS is an analogue of the natural signal molecule cyclic AMP. In this analogue, one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur . It is a potent, competitive antagonist of cAMP-induced activation of cAMP-dependent protein kinases type I and II .

Molecular Structure Analysis

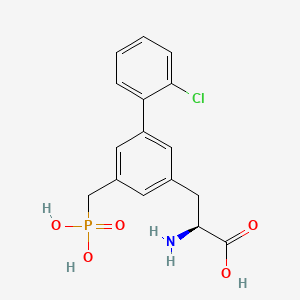

RP-cAMPS is a cAMP analog where a phosphate oxygen has been exchanged for sulfur, generating a chiral phosphorothioate . The molecular formula of RP-cAMPS is C10H11N5O5PS .Chemical Reactions Analysis

RP-cAMPS is resistant to hydrolysis by phosphodiesterases . It acts as a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by interacting with cAMP binding sites on the regulatory subunits .Physical And Chemical Properties Analysis

RP-cAMPS has a molecular weight of 446.5 . It is hygroscopic and tends to form a transparent film on the bottom of the tube . It is also noted that RP-cAMPS has sufficient stability at room temperature .Applications De Recherche Scientifique

Application in Endocrinology

- Scientific Field : Endocrinology .

- Summary of the Application : RP-cAMPS is used to study the cAMP dependence of first-phase glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells .

- Methods of Application : In dynamic perifusion assays of human or rat islets, a step-wise increase of glucose concentration leads to biphasic insulin secretion . A novel highly membrane permeable para-acetoxybenzyl (pAB) ester prodrug that is a bioactivatable derivative of the cAMP antagonist adenosine-3′,5′-cyclic monophosphorothioate, Rp-isomer (Rp-cAMPS) is used .

- Results or Outcomes : The first-phase kinetic component of GSIS is cAMP-dependent, as revealed through the use of the prodrug . Under these conditions, Rp-8-Br-cAMPS-pAB inhibits first-phase GSIS by up to 80%. Surprisingly, second-phase GSIS is inhibited to a much smaller extent (≤20%) .

Application in Neuroscience

- Scientific Field : Neuroscience .

- Summary of the Application : RP-cAMPS is used to study the role of the cAMP pathway in early long-term potentiation (LTP) at the Schaffer collateral synapses on CA1 hippocampal pyramidal cells .

- Methods of Application : Bath application of the PKA inhibitor H89 suppressed the early LTP induced by a single tetanus . Similarly, the LTP induced by a pairing protocol was decreased by postsynaptic intracellular perfusion of the peptide PKA inhibitor PKI (6–22) amide .

- Results or Outcomes : The decrease of LTP produced by these inhibitors was evident immediately after induction . These results indicate that PKA is important in early LTP, that its locus of action is postsynaptic, and that it does not act merely by enhancing the depolarization required for LTP induction .

Application in Cellular/Molecular Neuroscience

- Scientific Field : Cellular/Molecular Neuroscience .

- Summary of the Application : RP-cAMPS is used to study the role of the cAMP pathway in early Long-Term Potentiation (LTP) at the Schaffer collateral synapses on CA1 hippocampal pyramidal cells .

- Methods of Application : Bath application of the PKA inhibitor H89 suppressed the early LTP induced by a single tetanus. Similarly, the LTP induced by a pairing protocol was decreased by postsynaptic intracellular perfusion of the peptide PKA inhibitor PKI (6–22) amide .

- Results or Outcomes : The decrease of LTP produced by these inhibitors was evident immediately after induction. These results indicate that PKA is important in early LTP, that its locus of action is postsynaptic, and that it does not act merely by enhancing the depolarization required for LTP induction .

Application in Cyclic Nucleotide Research

- Scientific Field : Cyclic Nucleotide Research .

- Summary of the Application : RP-cAMPS is a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by cAMP (IC 50 =4.9 µM). Its cell permeability and complete resistance to cyclic nucleotide phosphodiesterases make it a unique tool for studying cAMP-dependent signaling .

- Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .

- Results or Outcomes : RP-cAMPS is significantly more lipophilic as compared to cAMP and thus has unique properties that make it a valuable tool for studying cAMP-dependent signaling .

Application in Stem Cell Research

- Scientific Field : Stem Cell Research .

- Summary of the Application : RP-cAMPS is a potent, competitive cAMP-induced activation of cAMP-dependent PKA I and II (K i s of 12.5 µM and 4.5 µM, respectively) antagonist . It is used in stem cell research to study the role of cAMP in stem cell differentiation and proliferation .

- Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .

- Results or Outcomes : RP-cAMPS is resistant to hydrolysis by phosphodiesterases . This property makes it a valuable tool for studying cAMP-dependent signaling in living cells .

Application in Cyclic Nucleotide Research

- Scientific Field : Cyclic Nucleotide Research .

- Summary of the Application : RP-cAMPS is a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by cAMP (IC 50 =4.9 µM) . Its cell permeability and complete resistance to cyclic nucleotide phosphodiesterases make it a unique tool for studying cAMP-dependent signaling .

- Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .

- Results or Outcomes : RP-cAMPS is significantly more lipophilic as compared to cAMP and thus has unique properties that make it a valuable tool for studying cAMP-dependent signaling .

Propriétés

IUPAC Name |

6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992430 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RP-cAMPS | |

CAS RN |

71774-13-5 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

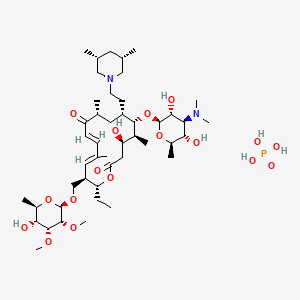

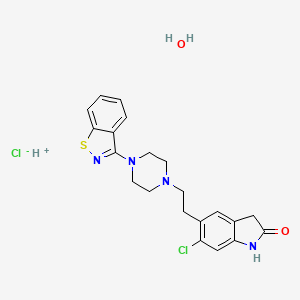

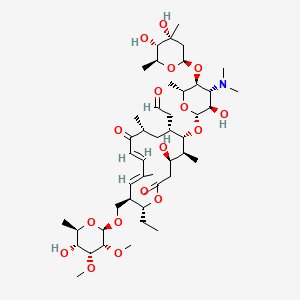

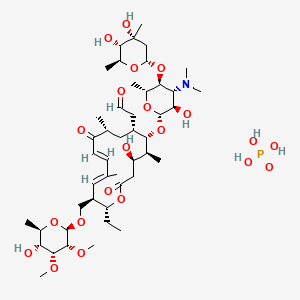

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)